4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
Description
Properties
IUPAC Name |
4-bromo-2-methyl-2,7-naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQPUNBPIDFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one typically involves the bromination of 2-methyl-1,2-dihydro-2,7-naphthyridin-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
- Bromine Position : Shifting bromine from position 4 (reference compound) to 7 (CAS 1151802-14-0) alters electronic properties and binding affinity in bromodomain interactions .
- Ring Saturation : Saturated analogs (e.g., 5-Bromo-1,2,3,4-tetrahydro-[1,7]naphthyridine) exhibit reduced aromaticity, impacting solubility and metabolic stability .
Physicochemical Properties
- Stability : The reference compound is stable at room temperature when sealed in dry conditions, whereas 7-Bromo-1,5-naphthyridin-4(1H)-one requires refrigeration, suggesting higher hygroscopicity or thermal sensitivity .
- Solubility: The methyl group in the reference compound slightly increases lipophilicity (clogP ~1.8) compared to non-methylated analogs (clogP ~1.5), influencing membrane permeability .
Biological Activity
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one (CAS No. 1706749-51-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C9H7BrN2O
- Molecular Weight : 239.07 g/mol
- Structure : The compound features a naphthyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from naphthyridines, including 4-bromo derivatives. Research indicates that the presence of bromine enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in relation to bromodomain-containing proteins. Bromodomain inhibitors are crucial in cancer therapy as they modulate gene expression involved in cell proliferation and survival. Compounds structurally related to this compound have demonstrated nanomolar affinity for various bromodomains (e.g., BRD4 and BRD9), with implications for leukemia treatment .
The biological activity of this compound is largely attributed to its interaction with bromodomains. These domains are epigenetic readers that recognize acetylated lysines on histones and non-histone proteins, influencing transcriptional regulation. The compound's ability to inhibit these interactions can lead to altered gene expression profiles associated with tumorigenesis and microbial resistance .
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of several naphthyridine derivatives against common pathogens. The results indicated that 4-bromo derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity in Leukemia Models
In a model using human leukemia cell lines, treatment with compounds similar to this compound resulted in significant reductions in cell viability and proliferation rates. The mechanism was linked to the inhibition of BRD4-mediated transcriptional activation of oncogenes .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one, and how do they influence its reactivity?
- Structural Insights : The compound features a fused bicyclic 2,7-naphthyridine core with a bromine substituent at position 4 and a methyl group at position 2. The bromine atom enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl group influences steric effects and hydrogen-bonding interactions .
- Reactivity : Bromine at position 4 facilitates nucleophilic aromatic substitution (SNAr) under mild conditions, whereas the lactam moiety (1,2-dihydro-1-one) enables hydrogen bonding with biological targets like kinases or bromodomains .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their critical steps?
- Methodology : Multi-step synthesis typically involves:
Core Formation : Cyclization of substituted pyridine derivatives with acrylamide intermediates under acidic conditions .
Bromination : Electrophilic bromination (e.g., NBS or Br₂ in DCM) at position 4, guided by directing groups like the lactam oxygen .
Methylation : Quaternization of the nitrogen at position 2 using methyl iodide or dimethyl sulfate .
- Critical Challenges :
- Regioselectivity in bromination (avoiding di-substitution).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~1.5 ppm, lactam carbonyl at δ ~165 ppm) .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 256.0) .
- X-ray Crystallography : Resolves dihydro-1-one conformation and hydrogen-bonding networks (as seen in naphthyridine analogs) .
Advanced Research Questions
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate, and what challenges arise in regioselectivity?
- Optimization Strategies :
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid coupling at position 4 .
- Solvent/Base : Use of DMF/K₃PO₄ at 80–100°C to enhance reaction rates .
- Challenges :
- Competing reactivity at position 7 (minor product formation).
- Steric hindrance from the methyl group reducing coupling efficiency.
Q. What strategies are used to resolve contradictions in biological activity data across studies involving this compound?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) or buffer pH .
- Cellular Context : Differences in cell permeability (logP ~2.1) or efflux pump activity .
- Resolution :
- Standardize assays using reference inhibitors (e.g., staurosporine).
- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What methodological considerations are critical when designing in vitro assays to study its enzyme inhibition potential?
- Experimental Design :
Target Selection : Prioritize bromodomains (BRD9/7) or kinases (e.g., JAK2) based on structural analogs .
Controls : Include DMSO vehicle controls and known inhibitors (e.g., BI-9654 for BRD9) .
Dose-Response : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀.
- Data Interpretation :
- Account for compound stability in assay buffers (e.g., hydrolysis of lactam ring at pH >8) .
- Validate hits via counter-screens against unrelated targets (e.g., GPCRs) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
